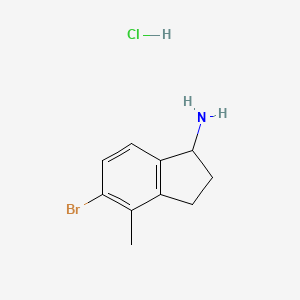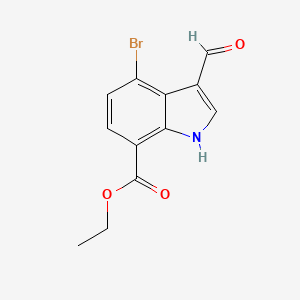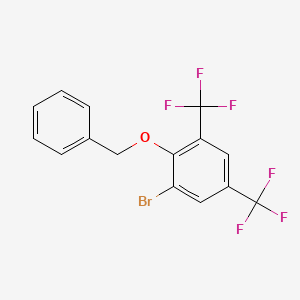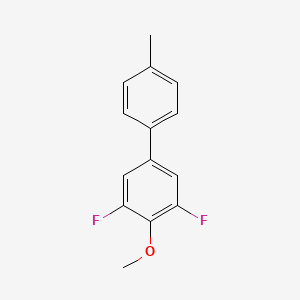
3,5-Difluoro-4-methoxy-4'-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12F2O It is a biphenyl derivative characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group on the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3,5-difluorobromobenzene with 4-methoxy-4’-methylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the methoxy group or reduce the biphenyl ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced biphenyl derivatives.
科学的研究の応用
3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets. Additionally, the methoxy and methyl groups contribute to its overall chemical stability and reactivity .
類似化合物との比較
Similar Compounds
- 3,5-Difluoro-4-methoxy-4’-propyl-1,1’-biphenyl
- 3,5-Difluoro-4-methoxy-4’-ethyl-1,1’-biphenyl
- 3,5-Difluoro-4-methoxy-4’-isopropyl-1,1’-biphenyl
Uniqueness
3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.
特性
分子式 |
C14H12F2O |
|---|---|
分子量 |
234.24 g/mol |
IUPAC名 |
1,3-difluoro-2-methoxy-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C14H12F2O/c1-9-3-5-10(6-4-9)11-7-12(15)14(17-2)13(16)8-11/h3-8H,1-2H3 |
InChIキー |
PVVAERYNSNPOPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)

![O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14024493.png)
![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)

![tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B14024509.png)
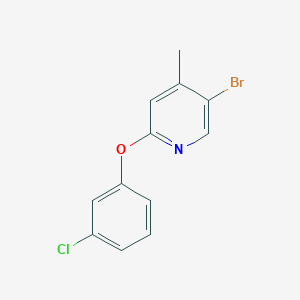
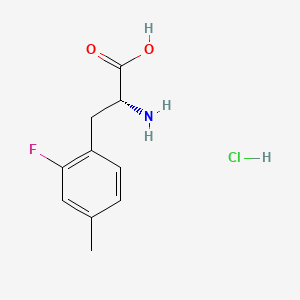
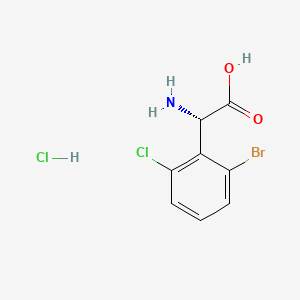
![Benzo[d]thiazol-4-ylmethanamine](/img/structure/B14024527.png)
